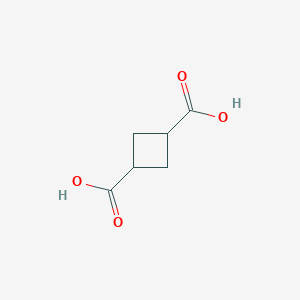

cyclobutane-1,3-dicarboxylic acid

説明

cyclobutane-1,3-dicarboxylic acid: is an organic compound with the molecular formula C₆H₈O₄. It is a cyclic dicarboxylic acid, meaning it contains two carboxyl groups (-COOH) attached to a cyclobutane ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cyclobutane-1,3-dicarboxylic acid typically involves the photodimerization of trans-cinnamic acid. This process is carried out by exposing trans-cinnamic acid to ultraviolet (UV) light, which induces a [2+2] cycloaddition reaction, forming the cyclobutane ring . The reaction conditions include:

Starting Material: trans-Cinnamic acid

Reaction Medium: Solid-state or solution

Light Source: UV light

Temperature: Room temperature or slightly elevated temperatures

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the photodimerization process. This involves using large-scale UV reactors and ensuring consistent reaction conditions to achieve high yields and purity .

化学反応の分析

Types of Reactions: cyclobutane-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxyl groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.

Reduction: The carboxyl groups can be reduced to alcohols or aldehydes under appropriate conditions.

Substitution: The hydrogen atoms on the cyclobutane ring can be substituted with other functional groups through various substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (Li

生物活性

Cyclobutane-1,3-dicarboxylic acid (CBDA) is a compound that has garnered attention in recent years due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of CBDA, synthesizing findings from diverse research studies and highlighting its significance as a renewable building block.

Synthesis of this compound

Recent advancements in synthetic methodologies have enabled the efficient production of CBDA from renewable resources. Notably, a study reported the synthesis of CBDA from furfural via photocyclization, showcasing its potential as a sustainable chemical building block .

Anticancer Activity

One of the most significant areas of research on CBDA involves its anticancer properties. A study investigated the synthesis of platinum(II) complexes using 3-oxo-cyclobutane-1,1-dicarboxylate derived from CBDA as a leaving group. The results indicated that these complexes exhibited notable cytotoxicity against various cancer cell lines, suggesting that CBDA derivatives could serve as promising candidates in cancer therapy .

Antimicrobial Properties

Research has also explored the antimicrobial activity of cyclobutane derivatives. A specific derivative of CBDA demonstrated effectiveness against several bacterial strains, indicating potential applications in developing new antibacterial agents . The precise mechanisms underlying this activity are still under investigation but may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Enzyme Inhibition

CBDA has shown promise as an inhibitor of certain enzymes linked to metabolic disorders. For instance, studies have indicated that cyclobutane derivatives can inhibit enzymes involved in lipid metabolism, which may have implications for treating conditions such as obesity and diabetes .

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer potential of cyclobutane derivatives using various cancer cell lines (e.g., HeLa and MCF-7). The results indicated that certain derivatives exhibited IC values in the low micromolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents.

| Compound | IC (µM) | Cell Line |

|---|---|---|

| Cyclobutane Derivative A | 5.2 | HeLa |

| Cyclobutane Derivative B | 8.7 | MCF-7 |

Case Study 2: Antimicrobial Screening

In another study focused on antimicrobial activity, several cyclobutane derivatives were tested against common pathogens such as E. coli and Staphylococcus aureus. The following table summarizes their effectiveness:

| Compound | Zone of Inhibition (mm) | Pathogen |

|---|---|---|

| Cyclobutane Derivative C | 15 | E. coli |

| Cyclobutane Derivative D | 20 | Staphylococcus aureus |

科学的研究の応用

Materials Science

Polymer Synthesis

CBDA serves as a semi-rigid building block in the synthesis of new polymers. It has been utilized to create a series of polyesters known as poly-α-truxillates by polymerizing with various diols. Notable examples include:

- Poly(ethylene-α-truxillate) (PEAT)

- Poly(propylene-α-truxillate) (PPAT)

- Poly(1,4-butylene-α-truxillate) (PBAT)

These polymers exhibit thermal and chemical stabilities comparable to polyethylene terephthalate (PET), making them suitable for applications in packaging and textiles. The unique structure of CBDA allows for the formation of polymers with enhanced properties such as increased rigidity and stability under various environmental conditions .

Table 1: Properties of Poly-α-Truxillates

| Polymer Type | Thermal Stability | Chemical Stability | Applications |

|---|---|---|---|

| Poly(ethylene-α-truxillate) | High | Good | Packaging |

| Poly(propylene-α-truxillate) | Moderate | Excellent | Textiles |

| Poly(1,4-butylene-α-truxillate) | High | Good | Automotive components |

Pharmaceutical Applications

CBDA derivatives have been explored for their biological activity. Research indicates that certain esters derived from CBDA exhibit binding affinity to fatty acid-binding proteins (FABPs), which are implicated in various metabolic processes. These compounds have shown promise in anti-inflammatory and analgesic activities in rodent models, suggesting potential applications in pain management therapies .

Case Study: Anti-inflammatory Effects

A specific derivative of CBDA was tested for its efficacy in reducing pain associated with inflammation. In vivo studies demonstrated that this compound could produce significant analgesic effects without the addictive potential common to many current pain medications .

Green Chemistry

The synthesis of CBDA can be achieved using renewable resources, making it an attractive option for sustainable chemistry. Recent studies have focused on developing "green" synthesis methods that minimize environmental impact, such as solvent-free crystallization techniques and biomass-derived feedstocks .

Table 2: Green Synthesis Methods

| Method | Description | Environmental Impact |

|---|---|---|

| Solvent-free crystallization | Reduces solvent waste by utilizing solid-state reactions | Low |

| Biomass-derived feedstocks | Utilizes renewable resources for synthesis | Very Low |

特性

IUPAC Name |

cyclobutane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-5(8)3-1-4(2-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHYNUWZLKTEEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178702 | |

| Record name | cis-Cyclobutane-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2398-16-5 | |

| Record name | cis-Cyclobutane-1,3-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Cyclobutane-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1s,3s)-cyclobutane-1,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of cyclobutane-1,3-dicarboxylic acid (CBDA) derivatives in material science?

A: CBDA derivatives show promise as building blocks for degradable polymeric materials. Specifically, researchers have synthesized caffeic acid-derived CBDAs that exhibit photodegradability at specific wavelengths. [] This property makes them attractive for creating "green" polymers with controlled degradation properties.

Q2: Can this compound be synthesized from renewable sources?

A: Yes, researchers have successfully synthesized a novel CBDA derivative, (1α,2α,3β,4β)-2,4-di(furan-2-yl)this compound (CBDA-5), starting from furfural, a biomass-derived platform chemical. [] This synthesis pathway offers a renewable alternative to traditional petroleum-based routes.

Q3: Are there examples of this compound derivatives being used as pharmaceutical precursors?

A: Yes, a caffeic acid-derived CBDA synthesized through a visible light-driven, solvent-free cycloaddition serves as a precursor to the natural product Shimobashiric acid C. [] This synthetic route opens up possibilities for the total synthesis and further investigation of Shimobashiric acid C and its potential biological activities.

Q4: What analytical techniques are commonly employed to study this compound and its derivatives?

A4: Researchers utilize a range of analytical techniques to characterize CBDA and its derivatives. These include:

- High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This technique was used to determine the pharmacokinetic profile of 1,3-bis(4-((p-butoxycarbonyl)amino)benzamido)-2,4-bis(m-methoxy-p-(thiophene-2-methanoyl)phenyl)this compound (Boc5), a novel glucose-like peptide-1 receptor (GLP-1R) agonist, in rats. []

- X-ray crystallography: This technique is essential for determining the solid-state structures of CBDA derivatives and understanding their packing arrangements, which is crucial for studying their solid-state reactivity and photochemical behavior. [, ]

Q5: Can this compound be synthesized through electrochemical methods?

A: Yes, electrolytic oxidation offers a viable route for synthesizing specific CBDA derivatives. Researchers have demonstrated the electrochemical synthesis of 2,4-Dicarbomethoxybicyclobutane from the corresponding this compound precursor. [] This highlights the potential of electrochemistry for accessing unique CBDA derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。